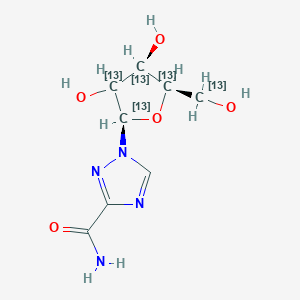

Ribavirin-13C5

Descripción general

Descripción

Ribavirin-13C5 is a synthetic guanosine nucleoside analog and an antiviral agent . It is intended for use as an internal standard for the quantification of ribavirin by GC- or LC-MS . Upon entry into cells, ribavirin is metabolized to an active triphosphate form that induces viral RNA chain termination and inhibits viral polymerases .

Molecular Structure Analysis

Ribavirin-13C5 has a molecular formula of C3[13C]5H12N4O5 and a formula weight of 249.2 . The InChi Code for Ribavirin-13C5 is InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 .Chemical Reactions Analysis

Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation . A stability-indicating reversed-phase liquid chromatographic method was developed and validated for the determination of ribavirin in the presence of its degradation products .Aplicaciones Científicas De Investigación

Application in Hepatitis C Treatment

Scientific Field

Pharmaceutical Science

Summary of the Application

Ribavirin is widely used in several types of combination chemotherapy for the treatment of chronic hepatitis C . It exhibits anti-viral activity in hepatocytes infected with the hepatitis C virus .

Methods of Application

In order to deliver ribavirin to the liver and reduce its side effects, researchers prepared ribavirin monophosphate (RMP)-loaded nanoparticles consisting of a mixture of poly(D,L-lactic acid), arabinogalactan-poly(L-lysine) conjugate, and iron (III) ions .

Results or Outcomes

The nanoparticles were successfully prepared from a mixture of poly(D,L-lactic acid) with terminal amino group(s) and arabinogalactan-poly(L-glutamic acid) conjugate. RMP was stably loaded in the nanoparticles and was gradually released from the nanoparticles under physiological conditions .

Application in Synthesis of Other Drugs

Scientific Field

Chemical Engineering

Summary of the Application

A purine nucleoside phosphorylase from Aeromonas hydrophila (Ah PNP) has been used to catalyze the synthesis of Ribavirin, Tecadenoson, and Cladribine .

Methods of Application

The synthesis is done by a “one-pot, one-enzyme” transglycosylation, which is the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .

Results or Outcomes

Good conversions (49–67%) were achieved in all cases under screening conditions .

Application in Cancer Treatment

Scientific Field

Oncology

Summary of the Application

Ribavirin has recently been repurposed as a promising therapeutic in several solid and hematologic malignancies .

Methods of Application

The exact methods of application in cancer treatment are not specified in the source.

Results or Outcomes

The exact results or outcomes in cancer treatment are not specified in the source .

Application in Respiratory Syncytial Virus Treatment

Scientific Field

Virology

Summary of the Application

Ribavirin has been found to be beneficial in the treatment of respiratory syncytial virus .

Methods of Application

The exact methods of application in respiratory syncytial virus treatment are not specified in the source.

Results or Outcomes

The exact results or outcomes in respiratory syncytial virus treatment are not specified in the source .

Application in Hepatitis Treatment Side Effects Reduction

Summary of the Application

Ribavirin is essential to many of the beneficial effects of hepatitis treatments, but its clinical application is restricted because of ribavirin-induced hemolytic anemia .

Methods of Application

To avoid the side effects of ribavirin and improve its therapeutic effects, researchers have developed biodegradable nanoparticles as ribavirin carriers to accumulate .

Results or Outcomes

The exact results or outcomes in hepatitis treatment side effects reduction are not specified in the source .

Application in Antiviral Therapies

Summary of the Application

Ribavirin may be more than a direct antiviral agent as it can be beneficial in the treatment of viral disease with or without directly inhibiting viral replication .

Methods of Application

The exact methods of application in antiviral therapies are not specified in the source.

Results or Outcomes

The exact results or outcomes in antiviral therapies are not specified in the source .

Safety And Hazards

Direcciones Futuras

Ribavirin is unique in its broad antiviral effect and likely will remain a potential drug for emerging viral diseases . Novel indications may materialize in the coming 5–10 years, especially for viral infections where targeting both viral and host responses is appropriate . Further advances need to focus on newer antivirals .

Propiedades

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-GOZXRHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)